

Application Notes and Protocols for DWP-05195 in Cancer Research

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Compound of Interest

Compound Name: DWP-05195

Cat. No.: B15577635

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Introduction

DWP-05195 is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.^[1] While initially investigated for its analgesic properties, emerging research has demonstrated its potential as an anti-cancer agent.^[1] This document provides detailed application notes and experimental protocols for the investigation of **DWP-05195** in cancer research, with a focus on its activity in human ovarian cancer cells. The provided methodologies can be adapted for the study of **DWP-05195** in other cancer types where the TRPV1 channel may play a role in tumorigenesis and progression.

The TRPV1 channel is implicated in various cellular processes, including the regulation of intracellular calcium levels, which can influence cancer cell proliferation and apoptosis.^[2] Dysregulation of TRPV1 expression and activity has been observed in several cancer types, suggesting it as a potential therapeutic target.^{[3][4]} While both agonists and antagonists of TRPV1 have shown anti-cancer activities, this document will focus on the experimental design for characterizing the effects of the antagonist **DWP-05195**.^[1]

Mechanism of Action in Ovarian Cancer

In human ovarian cancer cells, **DWP-05195** has been shown to induce apoptosis through a pathway involving endoplasmic reticulum (ER) stress. This process is mediated by the generation of reactive oxygen species (ROS) and subsequent activation of the p38 and CHOP

signaling pathways.[1] The induction of apoptosis by **DWP-05195** is caspase-dependent, involving the activation of caspases-3, -8, and -9.[1]

Data Presentation

Table 1: In Vitro Efficacy of **DWP-05195** in Human Ovarian Cancer Cell Lines

Cell Line	IC50 (µM) after 72h	Key Findings	Reference
A2780	Data not publicly available	Potent growth inhibitory effects observed.	[1]
SKOV3	Data not publicly available	Potent growth inhibitory effects observed.	[1]
OVCAR3	Data not publicly available	Potent growth inhibitory effects observed.	[1]
TOV-21G	Data not publicly available	Potent growth inhibitory effects observed.	[1]
HeyA8	Data not publicly available	Potent growth inhibitory effects observed.	[1]

Table 2: Summary of Mechanistic Findings for **DWP-05195** in Ovarian Cancer Cells

Experimental Assay	Observation	Implication	Reference
Caspase Activity Assay	Activation of caspase-3, -8, and -9.	Induction of apoptosis via intrinsic and extrinsic pathways.	[1]
ROS Detection Assay	Increased intracellular ROS levels.	Involvement of oxidative stress in the mechanism of action.	[1]
Western Blot Analysis	Increased phosphorylation of p38; Increased expression of CHOP.	Activation of the ER stress-mediated apoptotic pathway.	[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **DWP-05195** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., A2780, SKOV3)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **DWP-05195** stock solution (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare serial dilutions of **DWP-05195** in complete medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100 μ L of the **DWP-05195** dilutions to the respective wells. Include a vehicle control (medium with DMSO).
- Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by **DWP-05195**.

Materials:

- Cancer cell lines
- 6-well plates
- **DWP-05195**
- Annexin V-FITC Apoptosis Detection Kit

- Propidium Iodide (PI)
- Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **DWP-05195** at the desired concentration (e.g., IC50 value) for 48 hours.
- Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the activation of key proteins in the **DWP-05195**-induced signaling pathway.

Materials:

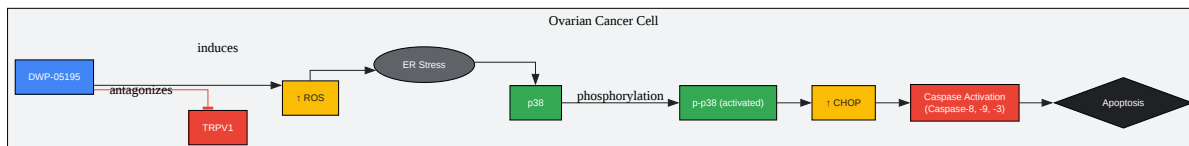
- Cancer cell lines
- **DWP-05195**

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-p-p38, anti-p38, anti-CHOP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

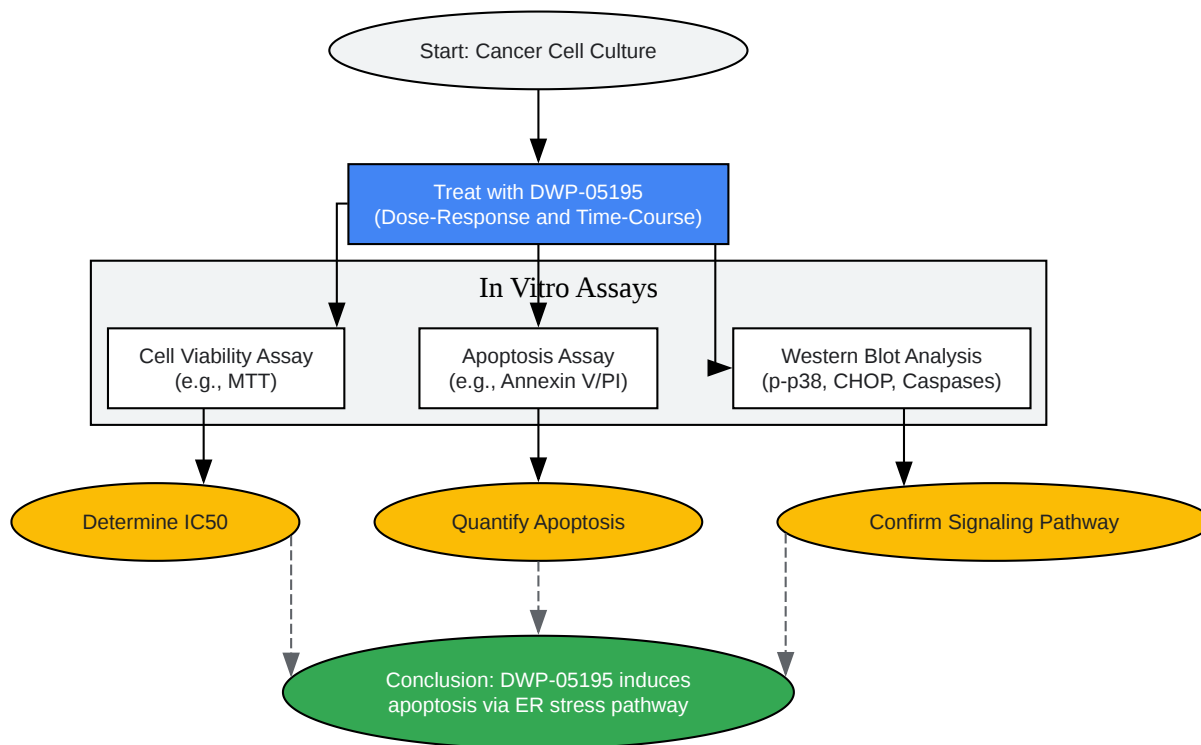
- Treat cells with **DWP-05195** for the desired time points.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Mandatory Visualization



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Caption: **DWP-05195** signaling pathway in ovarian cancer.



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